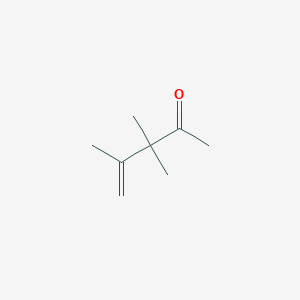
5-chloro-4-(2-hydroxyethyl)-2-methoxybenzonitrile
Vue d'ensemble
Description
5-chloro-4-(2-hydroxyethyl)-2-methoxybenzonitrile is an organic compound with a complex structure that includes a chloro, cyano, and methoxy group attached to a phenyl ring, along with an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-(2-hydroxyethyl)-2-methoxybenzonitrile typically involves multiple steps. One common method includes the reaction of 2-chloro-4-cyano-5-methoxybenzaldehyde with an appropriate reducing agent to form the corresponding alcohol. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale hydrogenation processes using continuous flow reactors. These methods ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-4-(2-hydroxyethyl)-2-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The cyano group can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: 2-(2-Chloro-4-cyano-5-methoxyphenyl)acetaldehyde or 2-(2-Chloro-4-cyano-5-methoxyphenyl)acetic acid.
Reduction: 2-(2-Chloro-4-aminomethyl-5-methoxyphenyl)ethanol.
Substitution: 2-(2-Azido-4-cyano-5-methoxyphenyl)ethanol or 2-(2-Thio-4-cyano-5-methoxyphenyl)ethanol.
Applications De Recherche Scientifique
5-chloro-4-(2-hydroxyethyl)-2-methoxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-chloro-4-(2-hydroxyethyl)-2-methoxybenzonitrile involves its interaction with specific molecular targets. The chloro and cyano groups can participate in electrophilic and nucleophilic reactions, respectively, while the methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes. The ethanol moiety can form hydrogen bonds with target proteins, influencing their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Chloro-4-cyano-5-methoxyphenyl)acetic acid
- 2-(2-Chloro-4-cyano-5-methoxyphenyl)acetaldehyde
- 2-(2-Chloro-4-aminomethyl-5-methoxyphenyl)ethanol
Uniqueness
5-chloro-4-(2-hydroxyethyl)-2-methoxybenzonitrile is unique due to the presence of multiple functional groups that allow for diverse chemical reactivity and potential biological activity. Its combination of chloro, cyano, and methoxy groups, along with the ethanol moiety, provides a versatile scaffold for further chemical modifications and applications .
Propriétés
Formule moléculaire |
C10H10ClNO2 |
|---|---|
Poids moléculaire |
211.64 g/mol |
Nom IUPAC |
5-chloro-4-(2-hydroxyethyl)-2-methoxybenzonitrile |
InChI |
InChI=1S/C10H10ClNO2/c1-14-10-5-7(2-3-13)9(11)4-8(10)6-12/h4-5,13H,2-3H2,1H3 |
Clé InChI |
WHLKLPDXSDHGFH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)CCO)Cl)C#N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-benzyl-8-pyridin-4-yl-2-azaspiro[4.5]dec-7-ene](/img/structure/B8503214.png)








![1h-Pyrrolo[2,3-b]pyridine-2-carboxamide,1-[(3-fluorophenyl)methyl]-n-(2-methyl-5-benzo[d]thiazolyl)-5-(trifluoromethyl)-](/img/structure/B8503287.png)
![2-Bromo-1-(4-chlorobenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B8503298.png)

![1-O-benzyl 4-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B8503309.png)
